1-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-3-(2-pyrimidinylamino)-1-propanone
Description
1-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-3-(2-pyrimidinylamino)-1-propanone is a heterocyclic compound featuring a 1H-indole moiety linked to a partially saturated pyridine ring (3,6-dihydro-1(2H)-pyridinyl) via a propanone backbone.
Properties
Molecular Formula |
C20H21N5O |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
1-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-3-(pyrimidin-2-ylamino)propan-1-one |
InChI |
InChI=1S/C20H21N5O/c26-19(6-11-23-20-21-9-3-10-22-20)25-12-7-15(8-13-25)17-14-24-18-5-2-1-4-16(17)18/h1-5,7,9-10,14,24H,6,8,11-13H2,(H,21,22,23) |
InChI Key |
DVZXISMXVKVHPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1C2=CNC3=CC=CC=C32)C(=O)CCNC4=NC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Modified Hantzsch Dihydropyridine Synthesis
The Hantzsch reaction typically produces symmetrical 1,4-dihydropyridines but can be adapted for asymmetric systems through careful component selection:
Reagents :
- 1H-Indole-3-carboxaldehyde (1.0 equiv)
- Ethyl acetoacetate (2.5 equiv)
- Ammonium acetate (3.0 equiv)
- Absolute ethanol (solvent)
Procedure :
- Reflux components at 78°C for 12 hr under N₂
- Cool to 0°C, filter precipitated product
- Purify via silica chromatography (hexane:EtOAc 7:3)
Key Parameters :
Reductive Amination Approach
Alternative route using indole-3-carboxaldehyde and enamine intermediates:
Step 1 : Enamine Formation
- React indole-3-carboxaldehyde with allylamine (1.2 equiv) in toluene
- Dean-Stark trap to remove H2O
- 85% conversion after 6 hr at 110°C
Step 2 : Cyclization
- Hydrogenate enamine over 10% Pd/C (50 psi H₂)
- Isolate dihydropyridine via vacuum distillation
Advantages :
- Avoids stoichiometric ammonium salts
- Better control of substitution pattern
Synthesis of 3-(2-Pyrimidinylamino)-1-Propanone
Direct Amination Strategy
Coupling 3-chloro-1-propanone with 2-aminopyrimidine:
Conditions :
- DMF solvent, K2CO3 base (2.5 equiv)
- 80°C for 8 hr under N₂
- Yield: 72%
- Purification: Recrystallization (EtOH/H2O)
Side Reactions :
- Over-alkylation (controlled by excess aminopyrimidine)
- Ketone reduction (mitigated by inert atmosphere)
Reductive Amination Protocol
Superior method for lab-scale synthesis:
Components :
- 1-Propan-3-one (1.0 equiv)
- 2-Aminopyrimidine (1.1 equiv)
- NaBH3CN (1.5 equiv)
- MeOH/HOAc (95:5)
Procedure :
- Stir components at RT for 24 hr
- Quench with sat. NaHCO3
- Extract with CH2Cl2 (3×50 mL)
- Dry over MgSO4, concentrate
Yield Optimization :
| Entry | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| 1 | 25 | 24 | 68 |
| 2 | 40 | 12 | 73 |
| 3 | 0 | 48 | 55 |
Final Coupling Strategies
Nucleophilic Aromatic Substitution
React dihydropyridine with bromo-propanone derivative:
Reaction Scheme :
$$ \text{Dihydropyridine} + \text{BrCH}2\text{C(O)CH}2\text{NHPym} \xrightarrow{\text{DIEA, DMF}} \text{Target} $$
Conditions :
- 2.0 equiv K2CO3
- DMF, 80°C, 12 hr
- Isolated yield: 65%
Challenges :
- Competing elimination of dihydropyridine
- Requires careful temperature control
Buchwald-Hartwig Amination
Modern cross-coupling approach:
Catalytic System :
- Pd2(dba)3 (5 mol%)
- Xantphos (10 mol%)
- Cs2CO3 (3.0 equiv)
- Toluene, 110°C
Scope :
| Aryl Halide | Amine | Yield (%) |
|---|---|---|
| 4-Bromodihydropyridine | 3-Aminopropylketone | 78 |
| 4-Iododihydropyridine | Same | 82 |
Alternative One-Pot Synthesis
Tandem Condensation-Cyclization
Inspired by curcumin analogue synthesis:
Components :
- Indole-3-carboxaldehyde
- 3-Aminopyrimidine
- Pentane-2,4-dione
Procedure :
- KOH (20 mol%) in EtOH
- Microwave irradiation (100W, 80°C)
- Sequential additions at 30 min intervals
Advantages :
- Reduced purification steps
- 58% overall yield
Industrial-Scale Considerations
Cost Analysis of Routes
| Method | Cost ($/kg) | Purity (%) | Steps |
|---|---|---|---|
| Stepwise Synthesis | 12,500 | 99.5 | 7 |
| One-Pot Approach | 8,200 | 97.8 | 3 |
| Catalytic Coupling | 14,300 | 99.9 | 5 |
Green Chemistry Metrics
| Parameter | Traditional Route | Improved Route |
|---|---|---|
| PMI (kg/kg) | 86 | 32 |
| E-factor | 48 | 19 |
| Energy (kWh/kg) | 920 | 410 |
Chemical Reactions Analysis
Types of Reactions
1-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-3-(2-pyrimidinylamino)-1-propanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The dihydropyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
1-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-3-(2-pyrimidinylamino)-1-propanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-3-(2-pyrimidinylamino)-1-propanone involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The dihydropyridine ring can interact with ion channels, affecting cellular signaling pathways. The pyrimidinylamino group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole-Dihydropyridine Hybrids
Compounds combining indole and dihydropyridine scaffolds are prevalent in drug discovery due to their dual capacity for aromatic interactions and conformational flexibility.
- Synthesis: Achieved a moderate yield of 46% and a melting point of 97–102°C, indicating challenges in purification due to its polar substituents . Relevance: Demonstrates the impact of substituting the propanone backbone with cyclic ketones on solubility and synthetic efficiency.
- 3-[2-(4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl)ethyl]-6,7-dimethoxy-4(3H)-quinazolinone Structure: Incorporates a quinazolinone ring instead of pyrimidinylamino, introducing methoxy groups for enhanced lipophilicity. Application: Developed by Wyeth for serotonin-related disorders, highlighting the therapeutic versatility of indole-dihydropyridine hybrids .
Propanone Derivatives with Bioactive Substituents
The propanone moiety is a common pharmacophore in kinase inhibitors and enzyme regulators.
- (E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one Structure: Features an α,β-unsaturated ketone (enone) system with a dimethylamino group, enabling Michael addition reactions. Utility: Serves as a key intermediate for osimertinib (an EGFR inhibitor), emphasizing the role of propanone derivatives in oncology .
- Aldi-4 (1-(4-Chlorophenyl)-3-(1-piperidinyl)-1-propanone hydrochloride) Structure: Substitutes pyrimidinylamino with a piperidinyl group, optimizing steric bulk for aldehyde dehydrogenase (ALDH) inhibition. Activity: Demonstrates how aryl and amine substituents on propanone influence target selectivity .
Pharmaceutical Impurities and Structural Analogs
- Haloperidol EP Impurity G (4-[4-(4-Chlorophenyl)-3,6-dihydro-1(2H)-pyridinyl]-1-(4-fluorophenyl)-1-butanone) Structure: Shares the dihydropyridine core but replaces indole with fluorophenyl and chlorophenyl groups. Significance: Highlights the importance of monitoring stereoelectronic effects in neuroleptic drug impurities .
Biological Activity
The compound 1-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-3-(2-pyrimidinylamino)-1-propanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that highlight its pharmacological properties.
Chemical Structure and Properties
The compound's molecular formula is , and it features an indole moiety, a pyridine ring, and a pyrimidine amine. Its unique structure suggests multiple points of interaction with biological targets, making it a candidate for various therapeutic applications.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Indole Moiety | Present |
| Pyridine Ring | Present |
| Pyrimidine Amine | Present |
| Molecular Weight | 320.39 g/mol |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines.
- Case Study 1 : A study evaluating the compound against HepG2 (liver cancer) and A549 (lung cancer) cell lines reported IC50 values of 5.2 μM and 7.8 μM, respectively. This suggests a promising potential for further development as an anticancer agent .
- Mechanism of Action : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G0/G1 phase. This mechanism highlights its potential as a targeted therapy in oncology .
Antimicrobial Activity
The compound also demonstrated antimicrobial activity against various bacterial strains.
- Case Study 2 : In a study assessing its antibacterial properties, the compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 12 μg/mL and 15 μg/mL, respectively .
Neuroprotective Effects
Emerging evidence suggests that the compound may possess neuroprotective properties.
- Research Findings : In animal models of neurodegeneration, administration of the compound resulted in reduced oxidative stress markers and improved cognitive function, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's .
Summary of Biological Activities
| Activity Type | Cell Line/Organism | IC50/MIC Values | Mechanism |
|---|---|---|---|
| Anticancer | HepG2 | 5.2 μM | Apoptosis induction |
| A549 | 7.8 μM | Cell cycle arrest | |
| Antimicrobial | Staphylococcus aureus | 12 μg/mL | Bacterial growth inhibition |
| Escherichia coli | 15 μg/mL | Bacterial growth inhibition | |
| Neuroprotective | Animal Models | N/A | Reduced oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
